molecular formula C56H88Br2N4O2 B12510210 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- CAS No. 1455028-34-8

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-

Cat. No.: B12510210
CAS No.: 1455028-34-8
M. Wt: 1009.1 g/mol
InChI Key: XGBCRYVWQVLWLW-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties and is widely used in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- typically involves a multi-step process. One common method includes the Stille coupling reaction, where a palladium-catalyzed cross-coupling reaction is used to form the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)- stands out due to its unique combination of electron-withdrawing groups and long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for use in high-performance organic electronic devices .

Properties

CAS No.

1455028-34-8

Molecular Formula

C56H88Br2N4O2

Molecular Weight

1009.1 g/mol

IUPAC Name

1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C56H88Br2N4O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-61-53(49-39-37-47(57)41-59-49)51-52(55(61)63)54(50-40-38-48(58)42-60-50)62(56(51)64)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3

InChI Key

XGBCRYVWQVLWLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br

Origin of Product

United States

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